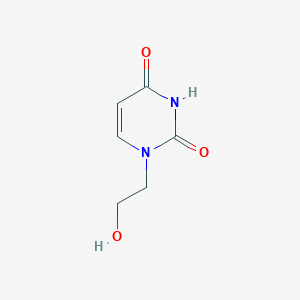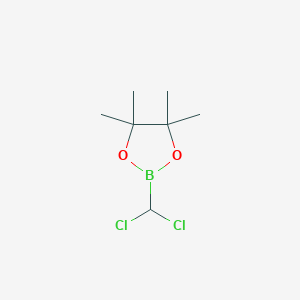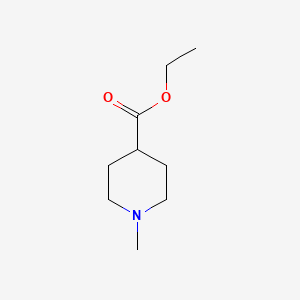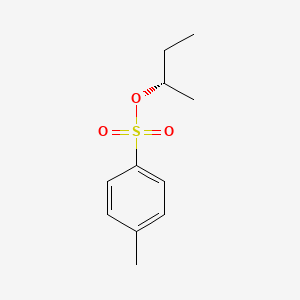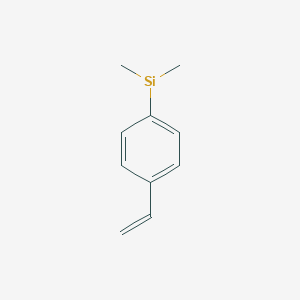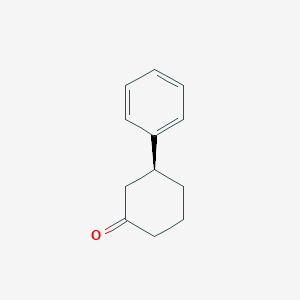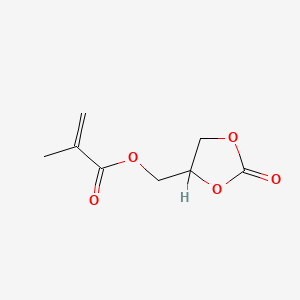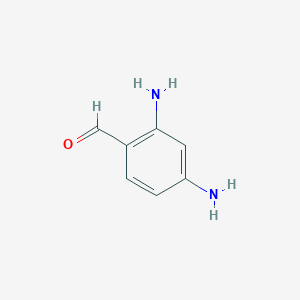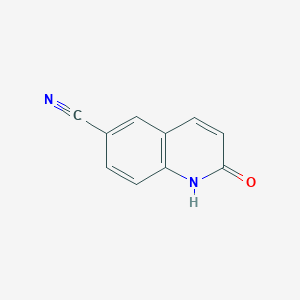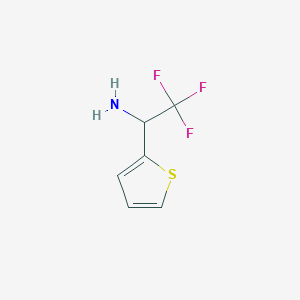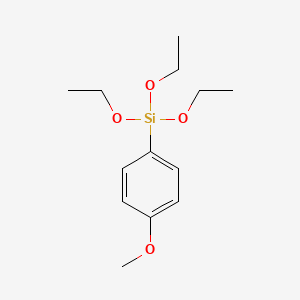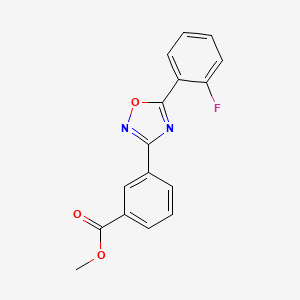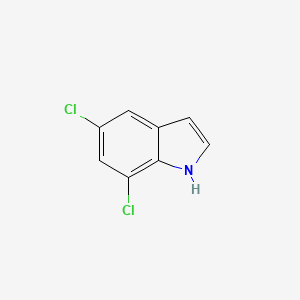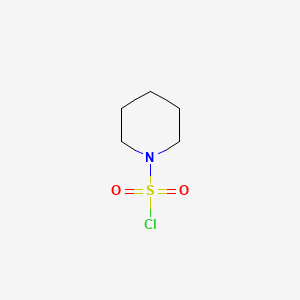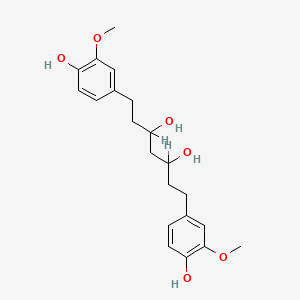
Octahydrocurcumin
Overview
Description
Octahydrocurcumin is a hydrogenated metabolite of curcumin, a naturally occurring compound found in turmeric. It is known for its potential biological activities, including anti-tumor, anti-inflammatory, and antioxidant properties . This compound is the final hydrogenated form of curcumin and has been reported to possess superior biological activities compared to its parent compound .
Mechanism of Action
Target of Action
Octahydrocurcumin, a final hydrogenated metabolite of curcumin, exhibits increased powerful bioactivities . The primary targets of this compound are the transforming growth factor β activated kinase-1 (TAK1) and nuclear factor-κB (NF-κB) pathways . These targets play a crucial role in the anti-inflammatory effects of this compound .
Mode of Action
This compound interacts with its targets by suppressing the TAK1-NF-κB pathway . This suppression results in the inhibition of the expression of cyclooxygenase 2 (COX-2), a key enzyme involved in inflammation . Moreover, this compound exhibits more intensive inhibition toward CYP2E1 expression than its stereoisomers .
Biochemical Pathways
This compound affects the TAK1-NF-κB pathway, leading to downstream effects such as the suppression of inflammation . It also influences the cytochrome P450 enzymes (CYPs) and UDP-glucuronyltransferases (UGTs) in cells .
Pharmacokinetics
The ADME properties of this compound impact its bioavailability. Curcumin is metabolized into this compound through reduction . Among the reduced metabolites, tetra- and hexahydrocurcumin form the largest portion of curcumin metabolites detected .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cellular apoptosis by upregulating the p53 expression and downregulating the MDM2 expression . It also remarkably decreases the Bcl-2 and Bcl-xl protein expressions, and increases the Bax and Bad expressions in cells .
Biochemical Analysis
Biochemical Properties
OHC interacts with various enzymes and proteins. It has been reported to exhibit effects on cytochrome P450 enzymes (CYPs) and UDP-glucuronyltransferases (UGTs) in L-02 cells . The nature of these interactions involves slight induction or inhibition effects on CYP1A2, CYP2A6, CYP2C8, CYP2C9, CYP3A4, and UGTs .
Cellular Effects
OHC has significant effects on various types of cells and cellular processes. For instance, it has been found to induce H22 cell apoptosis by upregulating the p53 expression and downregulating the MDM2 expression . It also remarkably decreased the Bcl-2 and Bcl-xl protein expressions, and increased the Bax and Bad expressions in ascitic cells .
Molecular Mechanism
At the molecular level, OHC exerts its effects through various mechanisms. It induces the release of cytochrome C, caspase-3, caspase-9, and the cleavage of PARP to induce H22 cell apoptosis . This suggests that OHC suppresses H22-induced hepatocellular carcinoma (HCC) through the activation of the mitochondrial apoptosis pathway .
Metabolic Pathways
OHC is involved in various metabolic pathways. It is formed upon consecutive reduction of the double bonds in the heptadienedione chain of curcumin . Detailed information on the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octahydrocurcumin can be synthesized through the catalytic hydrogenation of curcumin. One common method involves the use of platinum dioxide (PtO₂) as a catalyst, which produces a mixture of meso-octahydrocurcumin and racemic this compound . Another method involves the reduction of tetrahydrocurcumin using sodium borohydride (NaBH₄), which also yields this compound . Palladium on carbon (Pd/C) can also be used as a catalyst to increase the ratio of meso-octahydrocurcumin .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. The use of biocatalysts, such as baker’s yeast, has also been explored for the production of this compound from tetrahydrocurcumin .
Chemical Reactions Analysis
Types of Reactions
Octahydrocurcumin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form curcumin and other intermediate compounds.
Reduction: Further reduction of this compound can lead to the formation of hexahydrocurcumin and tetrahydrocurcumin.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Sodium borohydride (NaBH₄) and catalytic hydrogenation using platinum dioxide (PtO₂) or palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophilic reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Curcumin and intermediate oxidation products.
Reduction: Hexahydrocurcumin and tetrahydrocurcumin.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Octahydrocurcumin is compared with other hydrogenated metabolites of curcumin, including:
Tetrahydrocurcumin: Known for its antioxidant and anti-inflammatory properties.
Hexahydrocurcumin: Exhibits antioxidant and anti-inflammatory activities.
Curcumin: The parent compound with well-documented biological activities.
This compound is unique due to its superior stability and enhanced biological activities compared to curcumin and its other hydrogenated metabolites .
Properties
IUPAC Name |
1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELMAFBLFOKZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(CC(CCC2=CC(=C(C=C2)O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873750 | |
| Record name | Octahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-07-4 | |
| Record name | Octahydrocurcumin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36062-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydrocurcumin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octahydrocurcumin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTAHYDROCURCUMIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS2A8X6SX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


